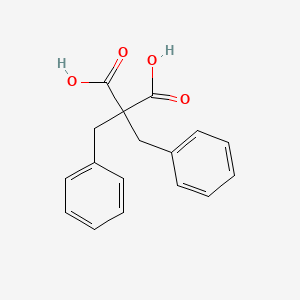Dibenzylmalonic acid
CAS No.: 4372-32-1
Cat. No.: VC5014948
Molecular Formula: C17H16O4
Molecular Weight: 284.311
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4372-32-1 |
|---|---|
| Molecular Formula | C17H16O4 |
| Molecular Weight | 284.311 |
| IUPAC Name | 2,2-dibenzylpropanedioic acid |
| Standard InChI | InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21) |
| Standard InChI Key | YSZJTDBKDUARSQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)C(=O)O |
Introduction
Structural and Chemical Identity of Dibenzylmalonic Acid
Dibenzylmalonic acid (2-benzylmalonic acid) belongs to the class of malonic acid derivatives, where two benzyl groups replace hydrogen atoms on the central carbon. The compound’s IUPAC name is propanedioic acid, 2-benzyl-, reflecting its structural relationship to malonic acid () . The benzyl groups impart significant steric hindrance, influencing its reactivity in condensation and decarboxylation reactions.
Synthesis of Dibenzylmalonic Acid
Hydrolysis of Dibenzyl Meldrum’s Acid
A high-yield synthesis involves the base-mediated hydrolysis of dibenzyl Meldrum’s acid (11). In this method, dibenzyl Meldrum’s acid is refluxed with 10% aqueous sodium hydroxide and ethanol for 5 hours. Subsequent acidification with dilute hydrochloric acid precipitates dibenzylmalonic acid as a solid product, achieving a yield of 92% :
This reaction exploits the instability of Meldrum’s acid derivatives under basic conditions, leading to ring opening and formation of the dicarboxylic acid.
Physicochemical Properties
Key physical properties of dibenzylmalonic acid, as reported in ChemicalBook , are summarized below:
| Property | Value |
|---|---|
| Melting Point | 117–120 °C (lit.) |
| Boiling Point | 290.62 °C (estimate) |
| Density | 1.2534 g/cm³ (estimate) |
| Refractive Index | 1.5430 (estimate) |
| Solubility | Chloroform, DMSO, Ethyl Acetate, Methanol |
| pKa | 3.18 ± 0.10 (predicted) |
| Storage Conditions | Refrigerator |
The low pKa values (∼3.18) indicate strong acidity, typical for dicarboxylic acids, facilitating deprotonation under mild basic conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum (400 MHz, DMSO-) reveals distinct proton environments :
-
Aromatic Protons: A multiplet at δ 7.20–7.94 ppm integrates for 9H, corresponding to the ortho, meta, and para protons of the benzyl groups.
-
Methylene Protons: The benzylic and indanone groups appear as a multiplet at δ 2.50–3.05 ppm.
-
Methine Proton: A singlet for the central group is observed at δ 3.05–3.62 ppm.
Infrared (IR) Spectroscopy
The IR spectrum (KBr) shows strong absorptions at:
-
2500–3000 cm: O-H stretching of carboxylic acids.
-
1700–1750 cm: C=O stretching of the carboxylic acid groups.
Applications in Organic Synthesis
Synthesis of Benzo[b]fluorenones
Dibenzylmalonic acid serves as a precursor to 10-methoxy-11H-benzo[b]fluoren-11-one, a model compound for polycyclic aromatic hydrocarbons. The key step involves zinc-mediated rearrangement of 3,3’-dibromo-2,2’-spirobiindan-1,1’-dione, derived from dibenzylmalonic acid, to form the fluorenone core in 52% yield :
Decarboxylation Reactions
Heating dibenzylmalonic acid with polyphosphoric acid (PPA) induces decarboxylation, yielding substituted indanones or cinnamic acid derivatives. This reactivity is pivotal in synthesizing α,β-unsaturated carbonyl compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume